Ethyl 2,9-bis(4-methoxyphenyl)-7-methyl-4-oxo-1,2,3,4-tetrahydropyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,9-bis(4-methoxyphenyl)-7-methyl-4-oxo-1,2,3,4-tetrahydropyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-carboxylate, also known as BMTP-8, is a synthetic compound that has attracted significant attention in scientific research due to its potential therapeutic applications. BMTP-8 belongs to the class of pyrido[3',2':4,5]thieno[3,2-d]pyrimidine derivatives and has shown promising results in various preclinical studies.
Mecanismo De Acción
Ethyl 2,9-bis(4-methoxyphenyl)-7-methyl-4-oxo-1,2,3,4-tetrahydropyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-carboxylate exerts its therapeutic effects by inhibiting the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine synthesis pathway. DHODH inhibition leads to a decrease in the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells. In inflammatory diseases, DHODH inhibition leads to a decrease in the production of pro-inflammatory cytokines and chemokines, thereby reducing the inflammatory response. In neurological disorders, DHODH inhibition leads to a decrease in the production of reactive oxygen species and neuroinflammation, thereby improving cognitive function.
Biochemical and Physiological Effects:
Ethyl 2,9-bis(4-methoxyphenyl)-7-methyl-4-oxo-1,2,3,4-tetrahydropyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-carboxylate has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, Ethyl 2,9-bis(4-methoxyphenyl)-7-methyl-4-oxo-1,2,3,4-tetrahydropyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-carboxylate has been shown to induce apoptosis and cell cycle arrest in cancer cells, reduce tumor growth, and increase survival rates in animal models. In inflammation research, Ethyl 2,9-bis(4-methoxyphenyl)-7-methyl-4-oxo-1,2,3,4-tetrahydropyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-carboxylate has been shown to reduce the production of pro-inflammatory cytokines and chemokines, reduce tissue damage, and improve organ function in animal models. In neurological disorders, Ethyl 2,9-bis(4-methoxyphenyl)-7-methyl-4-oxo-1,2,3,4-tetrahydropyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-carboxylate has been shown to improve cognitive function, reduce neuroinflammation, and protect against neuronal damage in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 2,9-bis(4-methoxyphenyl)-7-methyl-4-oxo-1,2,3,4-tetrahydropyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-carboxylate has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. Ethyl 2,9-bis(4-methoxyphenyl)-7-methyl-4-oxo-1,2,3,4-tetrahydropyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-carboxylate has been shown to have a favorable pharmacokinetic profile and can be administered orally or intravenously. However, Ethyl 2,9-bis(4-methoxyphenyl)-7-methyl-4-oxo-1,2,3,4-tetrahydropyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-carboxylate has some limitations, including its poor solubility and stability, which can affect its bioavailability and efficacy. Ethyl 2,9-bis(4-methoxyphenyl)-7-methyl-4-oxo-1,2,3,4-tetrahydropyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-carboxylate also requires further studies to determine its safety and efficacy in clinical trials.
Direcciones Futuras
There are several future directions for Ethyl 2,9-bis(4-methoxyphenyl)-7-methyl-4-oxo-1,2,3,4-tetrahydropyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-carboxylate research, including its potential therapeutic applications in other diseases, such as autoimmune disorders, viral infections, and metabolic disorders. Further studies are needed to determine the optimal dosage and duration of Ethyl 2,9-bis(4-methoxyphenyl)-7-methyl-4-oxo-1,2,3,4-tetrahydropyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-carboxylate treatment, as well as its safety and efficacy in clinical trials. Ethyl 2,9-bis(4-methoxyphenyl)-7-methyl-4-oxo-1,2,3,4-tetrahydropyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-carboxylate can also be used as a tool compound to study the role of DHODH in various biological processes and diseases. The development of new analogs and formulations of Ethyl 2,9-bis(4-methoxyphenyl)-7-methyl-4-oxo-1,2,3,4-tetrahydropyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-carboxylate can also improve its solubility, stability, and bioavailability, thereby increasing its therapeutic potential.
Métodos De Síntesis
The synthesis of Ethyl 2,9-bis(4-methoxyphenyl)-7-methyl-4-oxo-1,2,3,4-tetrahydropyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-carboxylate involves the condensation of 2-aminothiophene-3-carboxylic acid with 4-methoxybenzaldehyde, followed by cyclization with methyl acetoacetate and ethyl bromoacetate. The final product is obtained after purification and recrystallization.
Aplicaciones Científicas De Investigación
Ethyl 2,9-bis(4-methoxyphenyl)-7-methyl-4-oxo-1,2,3,4-tetrahydropyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-carboxylate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, Ethyl 2,9-bis(4-methoxyphenyl)-7-methyl-4-oxo-1,2,3,4-tetrahydropyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-carboxylate has shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has shown that Ethyl 2,9-bis(4-methoxyphenyl)-7-methyl-4-oxo-1,2,3,4-tetrahydropyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-carboxylate can reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing the inflammatory response. In neurological disorders, Ethyl 2,9-bis(4-methoxyphenyl)-7-methyl-4-oxo-1,2,3,4-tetrahydropyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-carboxylate has shown to improve cognitive function and reduce neuroinflammation.
Propiedades
Fórmula molecular |
C27H25N3O5S |
---|---|
Peso molecular |
503.6 g/mol |
Nombre IUPAC |
ethyl 4,13-bis(4-methoxyphenyl)-11-methyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-12-carboxylate |
InChI |
InChI=1S/C27H25N3O5S/c1-5-35-27(32)19-14(2)28-26-21(20(19)15-6-10-17(33-3)11-7-15)22-23(36-26)25(31)30-24(29-22)16-8-12-18(34-4)13-9-16/h6-13,24,29H,5H2,1-4H3,(H,30,31) |
Clave InChI |
IQHXJXIJMLMZBN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N=C2C(=C1C3=CC=C(C=C3)OC)C4=C(S2)C(=O)NC(N4)C5=CC=C(C=C5)OC)C |
SMILES canónico |
CCOC(=O)C1=C(N=C2C(=C1C3=CC=C(C=C3)OC)C4=C(S2)C(=O)NC(N4)C5=CC=C(C=C5)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.